2-(tert-Butoxycarbonyl)octahydro-1H-isoindole-5-carboxylic acid
Overview
Description
“2-(tert-Butoxycarbonyl)octahydro-1H-isoindole-5-carboxylic acid” is a chemical compound with the CAS Number: 1427432-25-4 . It has a molecular weight of 269.34 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is this compound . The InChI code for the compound is 1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-10-5-4-9(12(16)17)6-11(10)8-15/h9-11H,4-8H2,1-3H3,(H,16,17) .Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 269.34 .Scientific Research Applications
Synthesis and Characterization
Tert-Butyloxycarbonylation Reagent Application : The compound has been utilized as a tert-butoxycarbonylation reagent for acidic proton-containing substrates, demonstrating high chemoselectivity and yield under mild conditions. This application is significant for modifying phenols, amines, and carboxylic acids without the need for a base, showcasing its versatility in organic synthesis (Saito, Ouchi, & Takahata, 2006).
Crystal Structure Analysis : Studies have detailed the synthesis and crystal structure of related compounds, highlighting the utility of tert-butoxycarbonyl derivatives in understanding molecular conformations and interactions. Such analyses aid in the development of novel synthetic pathways and the optimization of reaction conditions (Naveen et al., 2007).
Analytical and Separation Techniques
- Quantification of Isomers : Research has developed a sensitive and reliable HPLC method for the quantification of octahydro-1H-indole-2-carboxylic acid and its isomers. This method's significance lies in its application for quality control and analysis of key starting materials in pharmaceutical synthesis, demonstrating the compound's role in facilitating accurate and efficient analytical procedures (Vali et al., 2012).
Synthesis of Derivatives
Asymmetric Synthesis : The compound has been employed in the asymmetric synthesis of piperidinedicarboxylic acid derivatives, showcasing its utility in generating enantiomerically pure substances. This application is particularly relevant for the production of complex molecules with specific optical activities, crucial for drug development and synthesis of bioactive compounds (Xue et al., 2002).
Spirocyclic Oxindole Analogue Synthesis : An efficient approach to synthesizing a spirocyclic oxindole analogue using the tert-butoxycarbonyl group highlights the compound's role in facilitating novel synthetic routes. This research underscores the importance of tert-butoxycarbonyl derivatives in constructing complex molecular architectures, essential for the development of new therapeutic agents (Teng, Zhang, & Mendonça, 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-10-5-4-9(12(16)17)6-11(10)8-15/h9-11H,4-8H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOZYRAAEGVJCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(CC2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427432-25-4 | |
Record name | 2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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